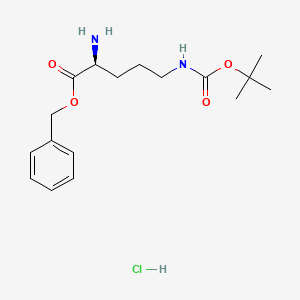

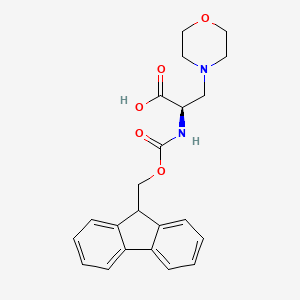

H-Orn(Boc)-Obzl HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

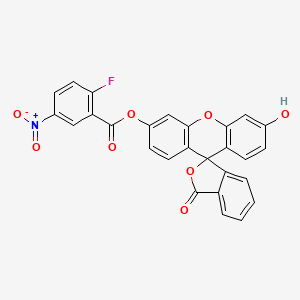

“H-Orn(Boc)-Obzl HCl” is a compound related to “H-Orn(Boc)-OMe.HCl”, which is a compound with the molecular formula C11H23ClN2O4 . It is a derivative of ornithine, a non-proteinogenic amino acid, with a tert-butoxycarbonyl (Boc) protecting group .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed using various methods, including treatment with acid .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its related compound “H-Orn(Boc)-OMe.HCl”. It likely contains an ornithine backbone with a Boc protecting group attached .Chemical Reactions Analysis

The Boc group in “this compound” can be removed under acidic conditions, such as with hydrochloric acid . This reaction is commonly used in peptide synthesis to selectively deprotect amino groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its related compound “H-Orn(Boc)-OMe.HCl”. It has a molecular weight of 282.76 g/mol . The compound is likely to be solid at room temperature .Applications De Recherche Scientifique

Proteasome Inhibition for Cancer Therapy

Research on Bortezomib, a proteasome inhibitor, has shown potential in treating hepatocellular carcinoma (HCC), suggesting a pathway for studying similar compounds with potential therapeutic applications. The drug's pharmacology, safety, and tolerance profiles, as well as its utility in treatment, offer insights into the role of complex compounds in managing diseases like HCC (Huang et al., 2018).

Body Composition Assessment via Air-displacement Plethysmography

Techniques for assessing body composition, such as air-displacement plethysmography, represent an application area for scientific tools and methodologies that could be relevant to studies involving specific compounds for understanding body processes or impacts (Fields et al., 2002).

Stress Assessment in Animals through Hair Cortisol Concentration

The evaluation of stress in animals using hair cortisol concentration offers a glimpse into biochemical methods that might overlap with the analysis or effects of specific compounds on biological systems (Heimbürge et al., 2019).

Hydrogen Generation Technologies

Advancements in hydrogen generation, such as through the hydrolysis of sodium borohydride, showcase the chemical processes and applications that might be related to or informed by the synthesis and reactions of compounds like H-Orn(Boc)-Obzl HCl (Abdelhamid, 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H/t14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWKMTIMRDZGDH-UQKRIMTDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)

![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)

amino}propanoic acid](/img/structure/B6309201.png)

amino}propanoic acid](/img/structure/B6309203.png)